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  • Product: (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine
  • CAS: 823189-94-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine: Synthesis, Properties, and Potential as a Drug Discovery Scaffold

Executive Summary (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, also known as N-(2-chlorobenzyl)-1-(pyridin-4-yl)methanamine, is a secondary amine featuring a pyridine ring, a flexible methylene linker, and a 2-chlorobenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, also known as N-(2-chlorobenzyl)-1-(pyridin-4-yl)methanamine, is a secondary amine featuring a pyridine ring, a flexible methylene linker, and a 2-chlorobenzyl moiety. While this specific compound is not extensively characterized in peer-reviewed literature, its structural motifs are prevalent in a wide range of biologically active molecules. The N-benzyl-pyridinyl amine scaffold is a validated pharmacophore found in compounds targeting critical cellular pathways, including those involved in oncology. This guide provides a comprehensive technical overview of this molecule, designed for researchers and drug development professionals. We will detail its chemical structure and properties, propose a robust synthetic route via reductive amination, and outline a complete characterization strategy. Furthermore, we will explore its potential therapeutic applications by examining a relevant case study—the inhibition of the USP1/UAF1 deubiquitinase complex—and provide a detailed protocol for its biological evaluation.

Chemical Identity and Structure

The structural architecture of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is foundational to its chemical behavior and potential biological activity. It combines the aromatic, weakly basic pyridine ring with a sterically demanding and electronically modified 2-chlorobenzyl group, linked by a secondary amine.

  • IUPAC Name: N-(2-chlorobenzyl)-1-(pyridin-4-yl)methanamine

  • CAS Number: 823189-94-2 (for free base)[1]

  • Hydrochloride Salt CAS: 1048664-95-4[2]

  • Molecular Formula: C₁₃H₁₃ClN₂[1]

  • SMILES: C1=CC=C(C(=C1)CNCC2=CC=NC=C2)Cl[1]

Structural Diagram:



Physicochemical and Computed Properties

While experimental data for this specific molecule is sparse, computational models provide valuable insights into its likely physicochemical profile. These properties are crucial for predicting its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and target engagement.

PropertyValueSource
Molecular Weight 232.71 g/mol [1]
Exact Mass 232.076727 DaComputed
Topological Polar Surface Area (TPSA) 24.9 Ų[1][2]
Computed logP (XLogP3) 3.02[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]

Synthesis and Characterization

A robust and scalable synthesis is paramount for enabling further study. Reductive amination stands out as the most logical and efficient method for constructing the target secondary amine from commercially available starting materials. This choice is predicated on the high yields and functional group tolerance characteristic of this reaction class.

Proposed Synthetic Route: Reductive Amination

The synthesis proceeds via the formation of a Schiff base (imine) intermediate from the condensation of an amine and an aldehyde, which is then reduced in situ to the target secondary amine. We propose the reaction between 4-(aminomethyl)pyridine and 2-chlorobenzaldehyde. This pathway is often preferred as pyridinyl aldehydes can sometimes be less stable. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high chemoselectivity for imines over aldehydes, minimizing side reactions.

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction A 4-(Aminomethyl)pyridine C Imine Intermediate A->C + B 2-Chlorobenzaldehyde B->C + E (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E Reducing Agent

Caption: Proposed reductive amination workflow.

Experimental Protocol: Synthesis

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through comprehensive spectroscopic analysis.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(aminomethyl)pyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Stir until fully dissolved.

  • Aldehyde Addition: Add 2-chlorobenzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's completion by TLC (e.g., using 10% Methanol in DCM as eluent), visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel to yield the pure product.

Structural Characterization

Confirmation of the final structure is non-negotiable and relies on a suite of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and 2-chlorobenzyl rings. Key diagnostic signals would include two singlets (or closely coupled doublets) for the two methylene (-CH₂-) groups and a broad singlet for the amine (-NH-) proton.

  • ¹³C NMR: The carbon spectrum should reveal 13 distinct carbon signals (barring any coincidental overlap), corresponding to the unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (233.0840), confirming the molecular formula. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) would be a definitive feature.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band around 3300-3400 cm⁻¹, along with C-H stretches for aromatic and aliphatic groups, and C=C/C=N stretches in the 1400-1600 cm⁻¹ region.

Biological Context and Potential Therapeutic Applications

The true value of a novel chemical entity lies in its potential to modulate biological processes. The N-benzyl-pyridinyl amine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.

Case Study: Inhibition of the USP1/UAF1 Deubiquitinase Complex

A compelling therapeutic rationale for investigating (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine comes from its structural similarity to known inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[3][4]

  • Mechanism of Action: USP1/UAF1 is a key deubiquitinase (DUB) that regulates the DNA damage response. It removes ubiquitin from Proliferating Cell Nuclear Antigen (PCNA), a critical step in DNA translesion synthesis.[4] Inhibiting USP1/UAF1 leads to the accumulation of mono-ubiquitinated PCNA (Ub-PCNA), which stalls DNA replication and induces apoptosis in cancer cells, particularly those already reliant on specific DNA repair pathways.[4]

  • Therapeutic Relevance: This makes USP1/UAF1 a promising anticancer target. Small molecules containing the N-benzyl-pyrimidin-4-amine scaffold have been identified as potent inhibitors of this complex, demonstrating nanomolar efficacy and a strong correlation between target inhibition and cancer cell death.[3][4] Given the structural analogy, it is logical to hypothesize that (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine could exhibit similar activity.

G cluster_pathway DNA Damage Response Pathway cluster_regulation USP1/UAF1 Regulation DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA stalls replication fork Ub_PCNA Ub-PCNA (Monoubiquitinated) PCNA->Ub_PCNA Ubiquitination TLS Translesion Synthesis (Error-Prone Repair) Ub_PCNA->TLS recruits polymerases Apoptosis Apoptosis TLS->Apoptosis leads to cell death if overwhelmed USP1 USP1/UAF1 Complex USP1->PCNA Deubiquitinates Inhibitor (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine (Hypothesized Inhibitor) Inhibitor->USP1 Inhibits

Caption: Hypothesized role of the compound in the USP1/UAF1 pathway.

Proposed Biological Screening Protocol: In Vitro USP1/UAF1 Inhibition Assay

This protocol describes a robust, fluorescence-based biochemical assay to quantify the inhibitory potential of the title compound against the USP1/UAF1 complex.

  • Reagent Preparation:

    • Prepare a stock solution of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine in 100% DMSO.

    • Reconstitute recombinant human USP1/UAF1 enzyme and the di-ubiquitin substrate with an internally quenched fluorophore/quencher pair (e.g., Ub-rhodamine110-glycine) in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).

  • Assay Plate Preparation:

    • Using a low-volume, 384-well black assay plate, perform a serial dilution of the compound stock to create a dose-response curve (e.g., 10-point, 3-fold dilutions). Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Reaction:

    • Add the USP1/UAF1 enzyme to all wells except the positive controls.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Causality Note: This pre-incubation step is critical to distinguish between competitive and non-competitive inhibitors and to ensure equilibrium is reached.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the di-ubiquitin substrate to all wells.

    • Immediately place the plate in a fluorescent plate reader.

    • Monitor the increase in fluorescence (resulting from the cleavage of the substrate) kinetically over 60 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the data to the DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine represents a molecule of significant interest for chemical biology and drug discovery. While currently under-characterized, its synthesis is straightforward, and its structural components are strongly associated with potent biological activity. The logical next steps for this compound involve:

  • Execution of Synthesis and Full Characterization: Performing the proposed synthesis and confirming the structure and purity using the outlined spectroscopic methods.

  • Broad Biological Screening: Evaluating the compound's activity in the proposed USP1/UAF1 assay and expanding screening to other relevant target classes, such as kinases and G-protein coupled receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution on both the benzyl and pyridine rings to probe the chemical space and optimize for potency and selectivity against identified targets.

This guide provides the foundational knowledge and actionable protocols necessary to unlock the scientific potential of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, paving the way for its potential development as a novel therapeutic agent.

References

  • PrepChem.com. Synthesis of b. 1-(2-[N-(p-Chlorobenzyl)-N-(2-pyridyl) amino]ethyl)-4-(p-nitrobenzamido)piperidine. [Link]

  • PubChem. 2-(4'-Chlorobenzyl)pyridine. [Link]

  • Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. [Link]

  • Google Patents.
  • Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Pleiades Publishing Ltd. [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Worldwidejournals.com. (2016). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

  • Wikipedia. 25-NB. [Link]

  • NIST. 2-(para-Chlorobenzyl)-pyridine. [Link]

  • Google Patents. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine.
  • PrepChem.com. Preparation of 2-chlorobenzyl chloride. [Link]

  • MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]

  • SpectraBase. N-(2-Chlorobenzyl)pyrimidin-2-amine. [Link]

  • PubChemLite. (4-methyl-benzyl)-pyridin-2-ylmethyl-amine. [Link]

  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. [Link]

Sources

Exploratory

Therapeutic Potential of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery The confluence of a substituted benzylamine moiety with a pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framewo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

The confluence of a substituted benzylamine moiety with a pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework that has repeatedly been found to yield potent and selective ligands for a variety of biological targets. Pyridine and its derivatives are fundamental components in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to modulate aqueous solubility.[1] The introduction of a benzylamine group to this core has given rise to compounds with significant therapeutic promise, particularly in the fields of oncology and neuroscience.[2][3][4]

This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine derivatives . By analyzing the structure-activity relationships (SAR) of closely related analogs, we will build a compelling scientific case for their investigation as novel therapeutic agents. This document will serve as a comprehensive resource for researchers, outlining plausible synthetic routes, hypothesizing a primary mechanism of action in oncology, and providing detailed, field-proven experimental workflows for their synthesis, screening, and validation.

The rationale for focusing on this scaffold is threefold:

  • N-Benzyl-pyrimidin-amine Analogs as Anticancer Agents: Derivatives of N-benzyl-pyrimidin-2-amine have been successfully developed as potent inhibitors of Histone Deacetylases (HDACs), a class of enzymes critically involved in the epigenetic regulation of gene expression in cancer.[3]

  • USP1/UAF1 Inhibition: Structurally similar N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response, presenting a promising target for anticancer therapies.[1][4]

  • The Role of the 2-Chloro Substituent: The strategic placement of a chlorine atom at the 2-position of the benzyl ring can enhance binding affinity through halogen bonding and improve metabolic stability, key attributes in drug design.

While also showing potential in neuroscience as acetylcholinesterase (AChE) inhibitors[2], this guide will primarily focus on the oncological applications of the (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine scaffold, postulating a role as novel HDAC inhibitors. We will provide the scientific and methodological framework to explore this hypothesis rigorously.

Part 1: Synthetic Chemistry and Compound Library Generation

The synthesis of a focused library of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine derivatives is a critical first step. A robust and flexible synthetic strategy allows for the systematic modification of the core structure to explore the SAR. The most direct and widely applicable method for synthesizing the target scaffold is through reductive amination.

Proposed Synthetic Workflow: Reductive Amination

This two-step approach involves the condensation of pyridine-4-carboxaldehyde with 2-chlorobenzylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. This method is advantageous due to its high yields and the commercial availability of a wide variety of substituted starting materials.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Condensation Condensation Pyridine-4-carboxaldehyde->Condensation 2-Chlorobenzylamine 2-Chlorobenzylamine 2-Chlorobenzylamine->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Reduction Reduction Final_Product (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine Reduction->Final_Product Schiff_Base->Reduction

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine.

Materials:

  • Pyridine-4-carboxaldehyde

  • 2-Chlorobenzylamine

  • Methanol (Anhydrous)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid (catalyst, if using STAB)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add 2-chlorobenzylamine (1.1 eq).

    • Causality: The slight excess of the amine helps to drive the initial imine formation to completion. Methanol is a suitable polar solvent for both reactants.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Causality: The reduction is performed at a low temperature to control the exothermic reaction and prevent the formation of side products. Sodium borohydride is a mild reducing agent suitable for reducing the imine C=N bond without affecting the aromatic rings. STAB can be used as an alternative, often providing cleaner reactions with fewer side products.

  • Quenching and Work-up: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Carefully quench the reaction by the slow addition of water.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Causality: The aqueous work-up removes unreacted borohydride salts and other water-soluble impurities.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford the pure (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Hypothesized Therapeutic Potential & Mechanism of Action in Oncology

Based on the potent anticancer activities of structurally related N-benzylpyrimidin-amine derivatives, we hypothesize that (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine compounds will function as inhibitors of Class I Histone Deacetylases (HDACs) .

HDACs are a family of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. In many cancers, HDACs are overexpressed, leading to the deacetylation of tumor suppressor genes, which results in a condensed chromatin structure (heterochromatin) and transcriptional repression. This epigenetic silencing of tumor suppressors is a key driver of oncogenesis.

Mechanism of Action: Inhibition of HDACs by our target compounds would lead to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure (euchromatin), allowing for the re-expression of silenced tumor suppressor genes (e.g., p21, p53). The reactivation of these genes can induce cell cycle arrest, differentiation, and ultimately, apoptosis in cancer cells.

G TargetCompound (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine Derivative HDAC HDAC Enzyme TargetCompound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, p53) Chromatin->TSG Silencing OpenChromatin->TSG Re-expression CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Hypothesized mechanism of action via HDAC inhibition.

Part 3: Experimental Validation Workflow

A tiered screening approach is essential for efficiently identifying and validating lead compounds. This workflow progresses from broad, high-throughput in vitro assays to more specific cellular and mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation & Selectivity cluster_2 Tier 3: Cellular Mechanism of Action A Synthesized Compound Library B Pan-HDAC Enzymatic Assay (Fluorometric) A->B Determine IC₅₀ C Cancer Cell Line Viability Assay (e.g., MTT on MCF-7, HCT116) A->C Determine GI₅₀ D HDAC Class I/II Isoform Selectivity Profiling B->D Identify Hits C->D Correlate Activity E Western Blot Analysis (Acetylated Histone H3/H4) D->E Confirm Target Engagement F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H Gene Expression Analysis (qRT-PCR for p21) E->H I I

Sources

Foundational

Literature review of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine in medicinal chemistry

An In-Depth Technical Guide to (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine and its Derivatives in Medicinal Chemistry Abstract The (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine scaffold represents a significant pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine and its Derivatives in Medicinal Chemistry

Abstract

The (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine scaffold represents a significant pharmacophore in modern medicinal chemistry. While the parent compound is a versatile synthetic intermediate, its derivatives have demonstrated potent and diverse biological activities. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this chemical class, with a focus on its roles in neurodegenerative diseases and oncology. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to support researchers and drug development professionals in this field.

Introduction: A Privileged Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in designing molecules that interact with biological targets. When combined with a benzylamine moiety, specifically with a 2-chloro substitution on the benzyl ring, the resulting (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine core offers a three-dimensional structure that has proven effective in targeting a range of enzymes and receptors.

This guide will explore the journey of this scaffold from a synthetic building block to its incorporation into advanced drug candidates. We will delve into the synthetic strategies for its preparation and modification, and then critically analyze its application in two major therapeutic areas: Alzheimer's disease, as a dual inhibitor of cholinesterases and amyloid-beta aggregation, and cancer, as a potent inhibitor of the USP1/UAF1 deubiquitinase complex.

Synthesis and Characterization

The synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine and its analogs is typically achieved through straightforward and robust chemical transformations. The most common approach is reductive amination, which allows for the convergent assembly of the core structure from readily available starting materials.

General Synthetic Workflow

The general strategy involves the condensation of pyridine-4-carboxaldehyde with 2-chlorobenzylamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine. This process is highly modular, allowing for the introduction of diversity at both the pyridine and benzyl portions of the molecule.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Pyridine_aldehyde Pyridine-4-carboxaldehyde Imine_formation Imine Formation (Schiff Base) Pyridine_aldehyde->Imine_formation Benzylamine 2-Chlorobenzylamine Benzylamine->Imine_formation Reductive_amination Reduction Imine_formation->Reductive_amination In situ Final_product (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine Reductive_amination->Final_product

Caption: General workflow for the synthesis of the target scaffold via reductive amination.

Detailed Experimental Protocol: Synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • Pyridine-4-carboxaldehyde

  • 2-Chlorobenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of pyridine-4-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add 2-chlorobenzylamine (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient of hexanes and ethyl acetate to afford the pure (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The hydrochloride salt is also commonly prepared for improved handling and solubility[1].

Medicinal Chemistry Applications

The (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine scaffold has been successfully employed in the development of inhibitors for multiple therapeutic targets.

Neurodegenerative Diseases: Dual Cholinesterase and Aβ Aggregation Inhibitors

In the context of Alzheimer's disease, a multi-target approach is considered highly promising. Compounds that can simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) while also preventing the aggregation of amyloid-beta (Aβ) peptides address multiple facets of the disease pathology[2]. Derivatives of the title scaffold have emerged as potent agents in this area[3][4].

The general pharmacophore consists of the benzyl-pyridin-ylmethyl-amine core, often as part of a larger molecular structure. The 2-chloro substituent on the benzyl ring has been identified as crucial for achieving dual inhibitory activity against both AChE and BChE[4].

G cluster_0 Drug Candidate cluster_1 Pathological Targets cluster_2 Therapeutic Outcomes Compound (2-Cl-benzyl)-pyridin-4-yl -amine Derivative AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits BChE Butyrylcholinesterase (BChE) Compound->BChE Inhibits Abeta Aβ Monomers Compound->Abeta Inhibits Aggregation ACh_increase ↑ Acetylcholine Levels AChE->ACh_increase BChE->ACh_increase Abeta_agg_decrease ↓ Aβ Aggregation Abeta->Abeta_agg_decrease

Caption: Dual-action mechanism of derivatives in Alzheimer's disease therapy.

Structure-Activity Relationship (SAR) Summary:

R-Group ModificationTargetPotency (IC₅₀)Reference
Benzyl Ring: 2-Chloro AChE & BChEDual inhibition noted as critical[4]
Benzyl Ring: 4-FluoroAChE & BChEPotent dual inhibition (nM range)[4]
Pyridine CoreAChEpicolylamine substitution most potent[3]
LinkerAChE & BChEAmino-piperidinyl linker explored[4]
Oncology: USP1/UAF1 Deubiquitinase Inhibitors

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with UAF1, is a key regulator of the DNA damage response and has emerged as a promising target for anticancer therapies[5]. High-throughput screening and subsequent medicinal chemistry optimization identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 complex[5][6].

Within these complex molecules, the benzyl-pyridin-ylmethyl-amine motif often serves as a key recognition element. These compounds have shown nanomolar inhibitory potency and a strong correlation between USP1/UAF1 inhibition and anti-proliferative activity in non-small cell lung cancer cell lines[5].

Structure-Activity Relationship (SAR) Summary for USP1/UAF1 Inhibitors:

Core Scaffold ModificationR-Group on Benzyl RingPotency (IC₅₀)Reference
Quinazoline4-Pyridine1.9 µM[6]
Quinazoline3-Pyridine1.1 µM[6]
Pyrimidine3-PyridineComparable to quinazoline[6]
5-Methylpyrimidine3-Pyridine70 nM[6]

The data clearly indicates that while the benzyl-pyridin-ylmethyl-amine portion is well-tolerated, modifications to the core heterocyclic scaffold, such as replacing quinazoline with a 5-methylpyrimidine, can lead to a significant increase in potency[6].

Future Perspectives and Conclusion

The (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine core and its related analogs represent a fertile ground for drug discovery. The demonstrated success in developing potent inhibitors for complex targets in neurodegeneration and oncology underscores the value of this scaffold.

Future research in this area should focus on:

  • Pharmacokinetic Optimization: While many potent compounds have been identified, their drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) often require further optimization. Strategies may include reducing molecular weight and lipophilicity to improve bioavailability and metabolic stability[6].

  • Selectivity Profiling: As with any targeted therapy, ensuring selectivity for the intended target over other related proteins is crucial to minimize off-target effects.

  • Exploration of New Therapeutic Areas: The fundamental structural features of this scaffold may be applicable to other therapeutic targets. The pyridine moiety can engage in key hydrogen bonding interactions, while the substituted benzyl group can occupy hydrophobic pockets in a wide range of protein active sites. Exploring its potential in areas like pain management (e.g., as TRPV1 antagonists) or infectious diseases could yield novel drug candidates[7][8].

References

  • Gunaseelan, S. et al. (2016). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Chemical Biology & Drug Design. Available at: [Link]

  • Dexheimer, T. S. et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A. et al. (2023). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. Available at: [Link]

  • Dexheimer, T. S. et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Bîcu, E. & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals. Available at: [Link]

  • Matshwele, J. T. P. et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports. Available at: [Link]

  • Szymański, P. et al. (2018). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. Available at: [Link]

  • Lee, J. et al. (2012). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and Lipophilicity of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

Abstract This technical guide provides a detailed examination of the essential physicochemical properties of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, a compound of interest in medicinal chemistry and drug discovery. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the essential physicochemical properties of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, a compound of interest in medicinal chemistry and drug discovery. With a primary focus on lipophilicity, this document serves as a vital resource for researchers, chemists, and drug development professionals. We will dissect the theoretical underpinnings of key parameters such as ionization constant (pKa), aqueous solubility, and the partition and distribution coefficients (logP and logD). Furthermore, this guide presents detailed, field-validated experimental protocols for the accurate determination of these properties, emphasizing the causal reasoning behind critical methodological choices. The content is grounded in authoritative scientific principles and supported by comprehensive references to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Physicochemical Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, a molecule's journey from a promising hit to a viable clinical candidate is fundamentally governed by its physicochemical characteristics. These intrinsic properties dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, thereby directly influencing its efficacy, safety, and overall therapeutic potential. For (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, a thorough and early-stage physicochemical profiling is not merely a formality but a strategic necessity. It provides the foundational data required for rational lead optimization, formulation design, and the prediction of in vivo behavior. This guide moves beyond simple data reporting to offer a holistic understanding of why these properties are critical and how they can be reliably measured.

Foundational Physicochemical Profile

The molecular architecture of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, featuring a chlorinated aromatic ring, a secondary amine linker, and a basic pyridine moiety, predefines a complex interplay of lipophilic and hydrophilic characteristics, alongside a distinct pH-dependent behavior.

Molecular Identity and Structure

A precise understanding of the molecular identity is the bedrock of all subsequent characterization.

IdentifierValueSource
IUPAC Name N-(2-chlorobenzyl)-1-(pyridin-4-yl)methanamineChemScene[1]
CAS Number 823189-94-2ChemScene[1]
Molecular Formula C₁₃H₁₃ClN₂ChemScene[1]
Molecular Weight 232.71 g/mol ChemScene[1]
Canonical SMILES C1=CC=C(C(=C1)CNCC2=CC=NC=C2)ClChemScene[1]
Ionization Constant (pKa): The Master Variable

The pKa dictates the charge state of a molecule at a given pH, which in turn profoundly influences nearly all other biopharmaceutical properties, including solubility, permeability, and target binding. As (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine possesses two basic nitrogen centers (the secondary amine and the pyridine nitrogen), it is expected to have two distinct pKa values.

  • Predicted pKa Values: While experimental determination is the gold standard, computational models predict pKa values in the ranges of ~8.0-9.0 for the secondary amine and ~4.0-5.5 for the pyridinic nitrogen. The pyridine pKa is in line with the typical pKa of pyridine itself (~5.2)[2].

  • Significance & Causality: The higher pKa of the secondary amine means it will be predominantly protonated (positively charged) in the physiological pH range of the blood and most tissues (~7.4). The pyridine nitrogen, with its lower pKa, will be largely neutral at this pH. This differential ionization is critical; for instance, during oral absorption, the compound will exist in various protonated states as it traverses the acidic environment of the stomach to the more neutral pH of the small intestine.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical gatekeeper for drug absorption. A compound must be in solution to permeate biological membranes. For an ionizable molecule like this, solubility is not a single value but a pH-dependent profile.

  • Expected Behavior: Solubility is anticipated to be lowest at a pH above the highest pKa, where the molecule is entirely in its neutral, less polar form. As the pH decreases and the molecule becomes protonated, its solubility is expected to increase significantly due to the formation of more polar, charged species. The hydrochloride salt of a related compound shows a water solubility of 38.9 µg/mL, indicating that the free base's intrinsic solubility is likely low[3].

Protocol 2.3.1: Thermodynamic Equilibrium Solubility Determination via Shake-Flask Method

This method is designed to measure the true equilibrium solubility, a crucial parameter for lead optimization and pre-formulation.[4][5][6]

  • System Preparation: Prepare a series of physiologically relevant phosphate buffers (e.g., pH 5.0, 6.2, 7.4).

  • Compound Addition: Add an excess of solid (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine to a known volume of each buffer in separate, sealed vials. A visible solid residue ensures saturation.

  • Equilibration (Trustworthiness Pillar): Agitate the vials on a shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 hours. Causality: A 24-hour incubation is critical to ensure the system reaches a true thermodynamic equilibrium, distinguishing this from faster, less predictive kinetic solubility measurements.[5]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample in a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL and µM for each pH value, generating a pH-solubility profile.

Lipophilicity: The Balance of Water and Fat Affinity

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, metabolic clearance, and off-target toxicities.

Defining logP and logD
  • logP (Partition Coefficient): Represents the lipophilicity of the neutral species only. It is the logarithm of the ratio of the compound's concentration in n-octanol versus water.[7]

    • logP = log([Compound]octanol / [Compound]water)

    • Calculated logP (cLogP): 3.02[1]

  • logD (Distribution Coefficient): Represents the lipophilicity of all species (neutral and ionized) at a specific pH. It is the more physiologically relevant parameter for ionizable drugs.[7]

    • logD = log( [Sum of all species]octanol / [Sum of all species]water )

At physiological pH 7.4, where the secondary amine is partially protonated, the logD₇.₄ will be lower than the logP.

Experimental Lipophilicity Determination

Protocol 3.2.1: Gold Standard Shake-Flask logD₇.₄ Determination

This method directly measures the partitioning of the compound and remains the benchmark for accuracy.[8][9][10]

  • Phase Pre-saturation (Self-Validating System): In a separatory funnel, vigorously mix n-octanol and phosphate-buffered saline (PBS, pH 7.4) for several hours. Allow the phases to separate completely overnight. Causality: This step is non-negotiable. It ensures that the volume of each phase does not change during the experiment due to mutual dissolution, which would otherwise lead to significant errors in the final concentration measurements.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated PBS (pH 7.4).

  • Partitioning: In a vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the compound's stock solution in PBS.

  • Equilibration: Shake the vial vigorously for 3 hours at a constant temperature to ensure partitioning reaches equilibrium.

  • Phase Separation: Centrifuge the vial for 20 minutes at >2000g to achieve a sharp, clean separation of the two phases.

  • Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Analyze the concentration in each phase by HPLC-UV.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log( C_octanol / C_aqueous ).

Diagram 3.2.1: Experimental Workflow for Shake-Flask logD Determination

Caption: A three-phase workflow for the shake-flask determination of logD.

Protocol 3.2.2: High-Throughput RP-HPLC Method for logD Estimation

For faster screening, a reversed-phase HPLC method can be used to estimate logD by correlating chromatographic retention time with lipophilicity.[11][12][13]

  • System & Calibration: Use a C18 column and a mobile phase containing a buffer at the desired pH (e.g., 7.4). Inject a set of reference compounds with well-established logD values spanning a wide range. Create a calibration curve by plotting the known logD of the standards against their measured retention times (k, capacity factor).

  • Sample Analysis: Inject the test compound under the identical chromatographic conditions and measure its retention time.

  • logD Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its logD value.

  • Expertise & Causality: The choice of reference standards is paramount for the accuracy of this method. They must be structurally diverse and bracket the expected lipophilicity of the analyte to ensure the interpolation is valid and not an extrapolation. The organic modifier percentage in the mobile phase can be adjusted to ensure analytes elute within a reasonable timeframe.

Diagram 3.2.2: Principle of RP-HPLC Lipophilicity Measurement

G cluster_hplc HPLC System Injector Injector Column Stationary Phase (C18) Analyte Partitioning Injector->Column Mobile Phase Flow Detector Detector Column->Detector Low_logD Low logD (More Hydrophilic) Detector->Low_logD Early Elution (Short Retention Time) High_logD High logD (More Lipophilic) Detector->High_logD Late Elution (Long Retention Time)

Sources

Foundational

The Pyridine-4-ylmethyl-amine Scaffold: A Technical Guide to Biological Activity and Drug Design

Topic: Biological activity of pyridine-4-ylmethyl-amine scaffolds in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of pyridine-4-ylmethyl-amine scaffolds in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyridine-4-ylmethyl-amine (also known as 4-picolylamine ) scaffold represents a privileged substructure in modern medicinal chemistry. Distinguished by its dual nitrogen functionality—an aromatic pyridine nitrogen capable of


-interactions and hydrogen bond acceptance, and a basic aliphatic amine serving as a cationizable linker—this moiety is critical in the design of inhibitors for NAMPT , kinases , and metalloenzymes . This guide provides a technical analysis of the scaffold’s physicochemical profile, therapeutic applications, and validated experimental protocols for its synthesis and biological evaluation.

Part 1: Medicinal Chemistry Profile[1][2][3][4]

Physicochemical Properties

The pyridine-4-ylmethyl-amine scaffold offers a unique balance of lipophilicity and basicity, making it an ideal "head group" or linker in fragment-based drug design (FBDD).

PropertyValue / CharacteristicImpact on Drug Design
pKa (Pyridine N) ~5.25Weak base; remains largely unprotonated at physiological pH, allowing for hydrophobic burial or metal coordination.
pKa (Amine N) ~8.5 – 9.5Moderate base; protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions (e.g., with Asp/Glu residues).
H-Bonding 1 Acceptor (Py), 1 Donor/Acceptor (Amine)The pyridine N acts as a classic acceptor; the amine NH serves as a directional donor.
Geometry Planar (Py) + Flexible (

Linker)
The methylene bridge allows the pyridine ring to rotate, optimizing

-

stacking interactions within enzyme pockets.
Pharmacophore Modeling

In many active pharmaceutical ingredients (APIs), this scaffold functions as a bidentate anchor . The pyridine ring frequently occupies a hydrophobic pocket or coordinates with a metal center (e.g., Zn


), while the amine nitrogen forms a salt bridge or hydrogen bond with the protein backbone.

Pharmacophore Pyridine Pyridine Ring (π-π Stacking / Metal Coord) Linker Methylene Bridge (Rotational Freedom) Pyridine->Linker C4 Attachment Target Biological Target (e.g., NAMPT, Kinase Hinge) Pyridine->Target Hydrophobic / Coord Amine Amine Nitrogen (Cationic Interaction / H-Bond) Linker->Amine sp3 Carbon Amine->Target Ionic Bond / H-Bond

Figure 1: Pharmacophore model illustrating the dual-binding mode of the pyridine-4-ylmethyl-amine scaffold.

Part 2: Primary Therapeutic Applications[1]

NAMPT Inhibitors (Oncology)

The most prominent application of this scaffold is in the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Cancer cells, which have high metabolic demands, are critically dependent on this pathway.[3]

  • Mechanism: The pyridine ring of the inhibitor mimics the nicotinamide substrate. It enters a narrow tunnel in the enzyme, forming

    
    -
    
    
    
    stacking interactions with Tyr18 and Phe193 .
  • Example Compounds: FK866 (structural analog), CHS-828 , and newer clinical candidates like A4276 utilize pyridine-based "cap" groups to anchor the molecule in the active site.

Metalloenzyme Inhibition

The pyridine nitrogen is an effective ligand for metal ions. In Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs) , the pyridine-4-ylmethyl-amine moiety can serve as a "Zinc-Binding Group" (ZBG) isostere, replacing the traditional hydroxamic acid to reduce toxicity and improve metabolic stability.

Kinase Inhibitors

In kinase drug discovery, the 4-aminomethylpyridine motif is often used to target the ATP-binding hinge region. The amine forms a hydrogen bond with the backbone carbonyl of the hinge residues, while the pyridine ring stacks against the gatekeeper residue.

Part 3: Case Study – NAMPT Inhibition Pathway

The inhibition of NAMPT leads to a depletion of NAD+, causing ATP failure and subsequent apoptosis in tumor cells.[3] This pathway is particularly effective in tumors lacking NAPRT (Nicotinic Acid Phosphoribosyltransferase), making them unable to salvage nicotinic acid.

NAMPT_Pathway Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN Catalyzed by NAMPT NAMPT NAMPT Enzyme (Target) NAMPT->NMN Inhibited by Py-4-CH2-NH Scaffolds NAD NAD+ NMN->NAD NMNAT ATP ATP Production NAD->ATP Glycolysis/TCA PARP PARP/Sirtuins (DNA Repair) NAD->PARP Substrate Apoptosis Cell Death (Apoptosis) ATP->Apoptosis Depletion leads to PARP->Apoptosis Failure leads to

Figure 2: The NAD+ salvage pathway and the critical node of NAMPT inhibition.

Part 4: Experimental Protocols

Synthesis: Reductive Amination of Isonicotinaldehyde

This protocol describes the standard synthesis of a secondary amine derivative using the pyridine-4-ylmethyl-amine scaffold. This method is preferred over direct alkylation due to higher selectivity and yield.

Reagents:

  • Isonicotinaldehyde (Pyridine-4-carboxaldehyde)

  • Primary Amine (

    
    )
    
  • Sodium Triacetoxyborohydride (

    
    )
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve Isonicotinaldehyde (1.0 equiv) and the Primary Amine (1.0–1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1–2 hours under nitrogen atmosphere. Note: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the

    
    -substituted-pyridine-4-ylmethyl-amine.
    
Biological Assay: NAMPT Enzymatic Inhibition

To validate the activity of the synthesized scaffold, a coupled enzymatic assay measuring NAD+ production is recommended.

Materials:

  • Recombinant human NAMPT

  • Substrates: Nicotinamide, PRPP (Phosphoribosyl pyrophosphate), ATP

  • Coupling Enzymes: NMNAT1, Alcohol Dehydrogenase (ADH), Ethanol

  • Detection: WST-1 or Fluorescence (Resazurin)

Workflow:

  • Incubation: Incubate recombinant NAMPT (10-50 nM) with the test compound (serial dilutions in DMSO) in assay buffer (50 mM Tris, pH 7.5, 10 mM

    
    ) for 15 minutes at room temperature.
    
  • Reaction Start: Add substrate mix (Nicotinamide 50

    
    M, PRPP 20 
    
    
    
    M, ATP 100
    
    
    M).
  • Conversion: Incubate at 37°C for 60 minutes. NAMPT converts Nicotinamide to NMN.[3]

  • Quantification: Add NMNAT1 (to convert NMN to NAD+) and ADH/Ethanol/WST-1 mix. NAD+ produced drives the ADH reaction, reducing WST-1 to a colored formazan dye.

  • Readout: Measure absorbance at 450 nm. Calculate

    
     based on the dose-response curve relative to DMSO control.
    

Part 5: References

  • Gallì, U. et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. Available at: [Link]

  • Sampath, D. et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy in Cancer. Pharmacology & Therapeutics.[4][5][6][7][8][9][10]

  • Zak, M. et al. (2016). Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2025). Pyridin-4-ylmethanamine hydrochloride. National Library of Medicine. Available at: [Link]

Sources

Exploratory

A Guide to the Calculation of Molecular Weight and Exact Mass for (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

This technical guide provides a detailed exploration of two fundamental concepts in chemical analysis, molecular weight and exact mass, using (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine as a case study. A clear understand...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of two fundamental concepts in chemical analysis, molecular weight and exact mass, using (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine as a case study. A clear understanding of the distinction between these two values is paramount for researchers, scientists, and professionals in drug development, particularly in the context of techniques like mass spectrometry where this differentiation is critical for accurate compound identification and characterization.

Introduction: The Tale of Two Masses

In the realm of chemical sciences, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the discerning scientist, they represent distinct concepts with significant implications for experimental design and data interpretation.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The weighting factor is the natural abundance of each isotope. This value is what is typically found on a periodic table and is used for stoichiometric calculations in bulk chemistry.

  • Exact Mass , on the other hand, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry, where instruments are capable of distinguishing between molecules with the same nominal mass but different elemental compositions.

This guide will walk you through the calculation of both the molecular weight and the exact mass of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, highlighting the theoretical underpinnings and practical applications of each.

Molecular Structure and Formula

The first step in either calculation is to determine the correct molecular formula for the compound of interest. (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine has the following structure:

From this structure, we can deduce the molecular formula: C₁₃H₁₃ClN₂ .

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of the constituent elements, which are the weighted averages of their natural isotopic abundances.

The standard atomic weights for the elements in our molecule are:

  • Carbon (C): 12.011 amu[1][2][3][4]

  • Hydrogen (H): 1.008 amu[5][6][7][8]

  • Chlorine (Cl): 35.45 amu[9][10][11]

  • Nitrogen (N): 14.007 amu[12][13][14]

The calculation is a straightforward summation of the atomic weights multiplied by the number of atoms of each element in the molecule.

ElementNumber of AtomsStandard Atomic Weight (amu)Contribution to Molecular Weight (amu)
Carbon (C)1312.011156.143
Hydrogen (H)131.00813.104
Chlorine (Cl)135.4535.45
Nitrogen (N)214.00728.014
Total 232.711

Therefore, the molecular weight of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is 232.711 amu .

Calculation of Exact Mass

The calculation of exact mass requires the use of the mass of the most abundant stable isotope for each element. This is because high-resolution mass spectrometers can resolve the isotopic peaks, and the most intense peak (the monoisotopic peak) corresponds to the molecule containing the most abundant isotopes.

The masses of the most abundant isotopes are:

  • Carbon-12 (¹²C): 12.0000000 Da (by definition)[15][16][17][18]

  • Hydrogen-1 (¹H): 1.00782503223 Da[19][20][21]

  • Chlorine-35 (³⁵Cl): 34.9688527 Da[22][23][24]

  • Nitrogen-14 (¹⁴N): 14.003074004 Da[25][26][27][28]

The calculation proceeds as follows:

ElementIsotopeNumber of AtomsExact Isotopic Mass (Da)Contribution to Exact Mass (Da)
Carbon¹²C1312.0000000156.0000000
Hydrogen¹H131.007825013.1017250
Chlorine³⁵Cl134.968852734.9688527
Nitrogen¹⁴N214.003074028.0061480
Total 232.0767257

Thus, the exact mass of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is 232.0767257 Da . It is important to note that chlorine also has a significant second stable isotope, ³⁷Cl (with a mass of 36.9659026 Da and a natural abundance of about 24.23%).[9][29][30][31] This results in a characteristic M+2 peak in the mass spectrum, which is a key signature for the presence of chlorine in a molecule.

Conceptual Workflow: Molecular Weight vs. Exact Mass

The following diagram illustrates the distinct inputs and outcomes of the molecular weight and exact mass calculations.

G cluster_0 Molecular Weight Calculation cluster_1 Exact Mass Calculation mw_formula Molecular Formula (C₁₃H₁₃ClN₂) mw_calc Sum of (Number of Atoms × Atomic Weight) mw_formula->mw_calc em_formula Molecular Formula (C₁₃H₁₃ClN₂) mw_aw Standard Atomic Weights (Weighted Average of Isotopes) mw_aw->mw_calc mw_result Molecular Weight (232.711 amu) mw_calc->mw_result em_calc Sum of (Number of Atoms × Isotopic Mass) em_formula->em_calc em_im Monoisotopic Masses (Most Abundant Isotope) em_im->em_calc em_result Exact Mass (232.0767257 Da) em_calc->em_result

Caption: Workflow differentiating Molecular Weight and Exact Mass calculations.

Practical Implications in Drug Development

The distinction between molecular weight and exact mass is not merely academic; it has profound practical consequences in the field of drug development:

  • High-Resolution Mass Spectrometry (HRMS): In HRMS, the measured mass of a molecule is compared to its calculated exact mass. The high accuracy of this technique allows for the unambiguous determination of the elemental composition of a compound, which is a regulatory requirement for the characterization of new chemical entities.

  • Isotopic Labeling Studies: In metabolic studies, compounds are often labeled with stable isotopes (e.g., ¹³C or ¹⁵N). The resulting shift in the exact mass allows for the tracking of the compound and its metabolites in biological systems.

  • Impurity Profiling: HRMS can be used to identify and quantify impurities in drug substances and products. By determining the exact mass of an impurity, its elemental composition can be deduced, providing valuable clues to its identity and origin.

Conclusion

References

  • Atomic Weight of Chlorine . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025-12-30). Hypothetical Science Journal.
  • Chlorine . Wikipedia. [Link]

  • How heavy is one atom of carbon? . Quora. [Link]

  • Chlorine Facts - Chlorine The Element of Surprise. American Chemistry Council.
  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts . Britannica. [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. Unacademy.
  • Atomic Weight of Nitrogen.
  • How many grams does an
  • What is the atomic weight of hydrogen? . Quora. [Link]

  • The mass of the isotope carbon 12 is exactly 12 amu.
  • Atomic Weights and Isotopic Compositions for Nitrogen . Physical Measurement Laboratory, NIST. [Link]

  • Atomic Data for Chlorine (Cl) . Physical Measurement Laboratory, NIST. [Link]

  • Chlorine-35 isotope | Cl | CID 25087140 . PubChem, NIH. [Link]

  • Nitrogen-14 atom | HN | CID 172638728 . PubChem, NIH. [Link]

  • Nitrogen . Wikipedia. [Link]

  • Atomic/Molar mass.
  • Hydrogen-1 - isotopic d
  • Atomic Weights and Isotopic Compositions for Hydrogen . Physical Measurement Laboratory, NIST. [Link]

  • nitrogen-14 atom (CHEBI:36938) . EMBL-EBI. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon . Physical Measurement Laboratory, NIST. [Link]

  • Atomic Number = 7
  • Hydrogen.
  • What is the exact mass of a 1/12 mass of c12 isotope? . Quora. [Link]

  • Nitrogen-14 - isotopic d
  • Chlorine-35 isotope. BuyIsotope.
  • Isotopes of hydrogen . Wikipedia. [Link]

  • Carbon | C (Element) . PubChem, NIH. [Link]

  • Carbon-12 . Wikipedia. [Link]

  • Hydrogen - Element information, properties and uses . Royal Society of Chemistry. [Link]

  • Nitrogen-14 isotope | N | CID 175670884 . PubChem, NIH. [Link]

  • Isotopes of hydrogen. chemeurope.com.
  • Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number.
  • The mass of a carbon-12 atom is taken to be exactly 12 u. Are there likely to be any other atoms with an exact integral (whole number) mass, expressed in u? Explain.Vaia.
  • Isotope data for chlorine-35 in the Periodic Table. Periodictable.com.
  • What is the relative atomic mass of chlorine having two isotopes cl 35 with natural abundance 75% and cl 37 with 25%? . Quora. [Link]

Sources

Foundational

Predictive Metabolic Profiling of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

An In-Depth Technical Guide for Drug Discovery Scientists Executive Summary Compound: (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine Predicted Metabolic Classification: High Clearance / Low Metabolic Stability Primary Liabil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Scientists

Executive Summary

Compound: (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine Predicted Metabolic Classification: High Clearance / Low Metabolic Stability Primary Liability: Cytochrome P450 (CYP)-mediated


-dealkylation via benzylic carbon oxidation.[1]

This technical guide provides a rigorous analysis of the metabolic stability of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine. It synthesizes mechanistic prediction with validation protocols, designed for researchers optimizing lead compounds in early-stage drug discovery.

Part 1: Molecular Architecture & Metabolic Vulnerabilities

The molecule consists of two aromatic systems—a 2-chlorophenyl ring and a 4-pyridyl ring—connected by a secondary amine linker. From a metabolic perspective, this structure presents specific "soft spots" (Sites of Metabolism, SOM) that dictate its pharmacokinetic profile.

1.1 Structural Alert Analysis

The secondary amine core flanked by two benzylic carbons is a classic structural alert for rapid metabolism.

  • SOM 1: Pyridyl-Benzylic Carbon (High Risk): The methylene group adjacent to the pyridine ring is electronically activated. Pyridine is electron-deficient, but the benzylic position remains susceptible to hydrogen atom abstraction (HAT) by the high-valent Iron-Oxo species of CYP450 (Compound I).

  • SOM 2: Chlorophenyl-Benzylic Carbon (Moderate-High Risk): The 2-chloro substituent provides steric bulk (ortho-effect), potentially hindering CYP approach slightly compared to the pyridyl side. However, it does not fully deactivate the benzylic protons.

  • SOM 3: Pyridine Nitrogen (Low Risk):

    
    -oxidation by FMOs or CYPs is possible but typically kinetically slower than 
    
    
    
    -oxidation at the benzylic positions for this scaffold type.
1.2 Mechanistic Pathway:

-Dealkylation

The dominant clearance mechanism is predicted to be oxidative


-dealkylation. This is a two-step process:
  • 
    -Hydroxylation:  CYP450 inserts an oxygen at the benzylic carbon to form an unstable carbinolamine intermediate.
    
  • Spontaneous Cleavage: The carbinolamine collapses, cleaving the C-N bond to release a primary amine and an aldehyde.

Toxicity Implication: The formation of aldehydic metabolites (e.g., 2-chlorobenzaldehyde or isonicotinaldehyde) presents a toxicity risk, as aldehydes are electrophilic and can form adducts with cellular proteins.

MetabolicPathway Parent (2-Chloro-benzyl)- pyridin-4-ylmethyl-amine Carbinolamine Unstable Carbinolamine Intermediate Parent->Carbinolamine CYP450 (NADPH) alpha-Hydroxylation Aldehyde Reactive Aldehyde (Toxic Liability) Carbinolamine->Aldehyde Spontaneous C-N Cleavage Amine Primary Amine Metabolite Carbinolamine->Amine Spontaneous C-N Cleavage

Figure 1: Predicted dominant metabolic pathway via oxidative N-dealkylation.

Part 2: Experimental Validation Protocol (Microsomal Stability)

To verify the predicted high clearance, a Liver Microsome Stability Assay is the gold standard. This protocol is designed to be self-validating by including specific controls and checkpoint criteria.

2.1 Materials & Reagents[2][3][4][5]
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

2.2 Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a solution containing microsomes (final assay conc: 0.5 mg/mL) and phosphate buffer.

  • Why: Pre-diluting microsomes ensures homogeneity across replicates.

Step 2: Pre-Incubation (Thermal Equilibrium) Add 1 µM of the test compound (from 10 mM DMSO stock) to the Master Mix. Incubate at 37°C for 5 minutes.

  • Critical Control: Final DMSO concentration must be <0.1% to avoid inhibiting CYP enzymes.

  • Why: Ensures the compound is bound to microsomes and at physiological temperature before the reaction starts.

Step 3: Reaction Initiation Add pre-warmed NADPH solution to initiate the reaction.

  • Negative Control: Run a parallel set adding Buffer instead of NADPH to rule out non-enzymatic degradation (hydrolysis).

Step 4: Sampling & Quenching At specific time points (


 min), transfer aliquots into the Quench Solution.
  • Ratio: 1:3 (Sample:ACN) to ensure full protein precipitation.

  • Why: Immediate protein precipitation stops the metabolic reaction instantly.

Step 5: Analysis Centrifuge (3000g, 20 min) and analyze the supernatant via LC-MS/MS (MRM mode).

AssayWorkflow Prep Step 1: Prep Master Mix (Microsomes + Buffer) PreInc Step 2: Pre-Incubation (Add Compound, 37°C, 5 min) Prep->PreInc Start Step 3: Initiation (Add NADPH) PreInc->Start Sample Step 4: Sampling (0, 5, 15, 30, 45 min) Start->Sample Quench Step 5: Quench (Add ACN + Internal Std) Sample->Quench Analyze Step 6: LC-MS/MS Quantify Parent Depletion Quench->Analyze

Figure 2: Standardized workflow for Liver Microsomal Stability Assay.

Part 3: Data Interpretation & Optimization
3.1 Calculation of Intrinsic Clearance (

)

Plot the natural log (ln) of the remaining compound area ratio (Compound/Internal Standard) vs. time. The slope of this line (


) determines the half-life.

Formulas:

  • Elimination Rate Constant (

    
    ):  Slope of the linear regression (
    
    
    
    ).
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
ParameterHigh StabilityModerate StabilityLow Stability (Predicted)

(min)
> 6030 - 60< 30

(µL/min/mg)
< 1010 - 40> 40
3.2 Structural Optimization Strategies

If the assay confirms high clearance (as predicted), apply these medicinal chemistry strategies to block the metabolic soft spots:

  • Deuteration: Replace benzylic protons with Deuterium (

    
    ).
    
    • Mechanism:[1][6][7] The C-D bond is stronger than the C-H bond. This exploits the Primary Kinetic Isotope Effect (KIE) to slow down the rate-limiting step of hydrogen abstraction by CYP450.

    • Target: (2-Cl-Ph)-CD2-NH-CD2-(Py).

  • Steric Hindrance: Add a methyl group to the benzylic carbon (

    
    -methylation).
    
    • Effect: Converts the secondary amine to a more hindered environment, blocking enzyme access.

    • Risk: May create a chiral center, complicating synthesis.

  • Electronic Deactivation: Introduce a Fluorine atom on the benzylic carbon or adjacent ring positions.

    • Effect: Lowers the electron density, making the C-H bond less prone to oxidation.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

  • Kerns, E. H., & Di, L. (2004). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 9(21), 942-950.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine as a Versatile Building Block in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Pyridinylmethyl-amine Scaffold in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridinylmethyl-amine Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. Within this landscape, the pyridine motif is recognized as a "privileged scaffold" due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature across many kinase inhibitors.[3] The strategic incorporation of a substituted benzyl group, such as a 2-chlorobenzyl moiety, can further enhance binding affinity and selectivity by engaging with hydrophobic pockets within the active site. This application note provides a comprehensive guide to the synthesis and application of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine , a key building block for the construction of a diverse range of potent and selective kinase inhibitors.

This document will detail two robust synthetic protocols for the preparation of this building block, followed by a representative protocol for its incorporation into a pyrimidine-based kinase inhibitor scaffold. The underlying principles of the chemical transformations and the rationale for the selection of reagents and conditions are discussed to provide researchers with a thorough understanding of the methodologies.

Physicochemical Properties of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1048664-95-4[4]
Molecular Formula C13H13ClN2 (Free Base)[4]
Molecular Weight 232.71 g/mol (Free Base)[4]
Appearance Expected to be a solid or oil-
Solubility Soluble in common organic solvents such as DCM, MeOH, and DMFGeneral chemical knowledge

Synthesis of the (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine Building Block

Two primary and efficient synthetic routes for the preparation of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine are presented below: Reductive Amination and Nucleophilic Substitution.

Protocol 1: Reductive Amination of Pyridine-4-carboxaldehyde with 2-Chlorobenzylamine

Reductive amination is a highly efficient one-pot method for the formation of secondary amines from an aldehyde and a primary amine.[5][6] The reaction proceeds via the initial formation of an imine, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it is less likely to reduce the starting aldehyde.[5][7]

reagents Pyridine-4-carboxaldehyde + 2-Chlorobenzylamine imine_formation Imine Formation (Intermediate) reagents->imine_formation DCM, rt reduction Reduction with NaBH(OAc)₃ imine_formation->reduction In situ product (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine reduction->product workflow Reductive Amination Workflow reactants 4-(Chloromethyl)pyridine HCl + 2-Chlorobenzylamine reaction Nucleophilic Substitution (SN2) reactants->reaction K₂CO₃, Acetonitrile, Reflux product (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine reaction->product workflow Nucleophilic Substitution Workflow building_block (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine snar_reaction Nucleophilic Aromatic Substitution (SNAr) building_block->snar_reaction pyrimidine_core 2,4-Dichloropyrimidine pyrimidine_core->snar_reaction DIPEA, n-Butanol, 120°C intermediate Monosubstituted Pyrimidine Intermediate snar_reaction->intermediate suzuki_coupling Suzuki Coupling (e.g., with Arylboronic acid) intermediate->suzuki_coupling Pd Catalyst, Base final_inhibitor Final Kinase Inhibitor suzuki_coupling->final_inhibitor workflow Kinase Inhibitor Synthesis Workflow receptor Growth Factor Receptor kinase_domain Kinase Domain (e.g., EGFR, VEGFR) receptor->kinase_domain phosphorylation Phosphorylation kinase_domain->phosphorylation no_phosphorylation Phosphorylation Blocked kinase_domain->no_phosphorylation atp ATP atp->kinase_domain substrate Substrate Protein substrate->phosphorylation downstream_signaling Downstream Signaling (Proliferation, Survival) phosphorylation->downstream_signaling inhibitor Kinase Inhibitor (Derived from Building Block) inhibitor->kinase_domain Binds to ATP pocket apoptosis Apoptosis/Cell Cycle Arrest no_phosphorylation->apoptosis pathway Generic Kinase Signaling Pathway

Sources

Application

Synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine: An Application and Protocol Guide

Introduction (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is a secondary amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a substituted benzyl group with a pyridinylm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is a secondary amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a substituted benzyl group with a pyridinylmethyl moiety, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This document provides a comprehensive guide to the synthesis of this target molecule, offering detailed protocols for its preparation via N-alkylation. We will delve into the mechanistic underpinnings of the reaction, explore key experimental parameters, and provide a framework for the purification and characterization of the final product. This guide is intended for researchers and scientists in the field of organic synthesis and drug development.

Synthetic Strategies: N-Alkylation

The formation of the C-N bond between the pyridin-4-ylmethylamine and the 2-chlorobenzyl moiety can be efficiently achieved through nucleophilic substitution, a classic and robust method for N-alkylation.[1][2][3] This approach involves the reaction of 4-(aminomethyl)pyridine (also known as 4-picolylamine) with 2-chlorobenzyl chloride in the presence of a base.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The basic conditions deprotonate the primary amine of 4-(aminomethyl)pyridine, enhancing its nucleophilicity. The resulting nucleophile then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group and forming the desired N-alkylated product. The choice of base is critical to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: N-Alkylation of 4-(Aminomethyl)pyridine

This protocol details a standard procedure for the synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-(Aminomethyl)pyridine≥98%Commercially Available
2-Chlorobenzyl chloride≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commercially Available
Anhydrous Acetonitrile (CH₃CN)≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(aminomethyl)pyridine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (sufficient to make a 0.2 M solution with respect to the amine).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add 2-chlorobenzyl chloride (1.1 eq.) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to afford the pure product.

Visualizing the Workflow

workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-(aminomethyl)pyridine, K₂CO₃, and Acetonitrile add_alkyl_halide Add 2-chlorobenzyl chloride reagents->add_alkyl_halide reflux Reflux for 12-24h add_alkyl_halide->reflux monitor Monitor by TLC reflux->monitor workup Filter, Concentrate monitor->workup extraction EtOAc Extraction workup->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Pure Product

Figure 1. Experimental workflow for the N-alkylation synthesis.

Key Reaction Parameters and Optimization

The success of the N-alkylation reaction is contingent upon several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterRecommended ConditionRationale and Potential Issues
Base K₂CO₃, DIPEAA non-nucleophilic base is crucial to prevent competition with the amine. Stronger bases like NaH can be used but require strictly anhydrous conditions.
Solvent Acetonitrile, DMFAprotic polar solvents are generally preferred to dissolve the reactants and facilitate the SN2 reaction.
Temperature Room Temperature to RefluxHeating is often necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.
Stoichiometry Slight excess of alkylating agentA small excess of the 2-chlorobenzyl chloride can help ensure complete consumption of the starting amine. A large excess can promote dialkylation.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC to determine the optimal reaction time.

Potential Side Reactions and Mitigation

The primary side reaction of concern in this synthesis is dialkylation , where the initially formed secondary amine undergoes a second alkylation to form a quaternary ammonium salt.

Mitigation Strategies:

  • Control Stoichiometry: Using a minimal excess of the alkylating agent can disfavor the second alkylation.

  • Slow Addition: Adding the 2-chlorobenzyl chloride dropwise to the reaction mixture can help maintain a low instantaneous concentration, reducing the likelihood of dialkylation.

Characterization of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the pyridine and the 2-chlorobenzyl rings, as well as singlets for the two methylene groups. Based on similar structures, the benzylic protons (Ar-CH₂-N) are expected to appear around δ 3.8 ppm, and the pyridinylmethyl protons (Py-CH₂-N) around δ 3.7 ppm.[4][5][6]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all carbon atoms in the molecule. The methylene carbons are expected to resonate in the range of δ 45-55 ppm.[4][5][6]

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product. The expected molecular weight for C₁₃H₁₃ClN₂ is approximately 232.08 g/mol . The hydrochloride salt, (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine hydrochloride (CAS 1048664-95-4), has a molecular weight of 269.17 g/mol .[7][8]

Conclusion

This application note provides a detailed and practical guide for the synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine via N-alkylation. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently prepare this valuable building block for further synthetic endeavors. The provided protocol, based on established chemical principles and analogous reactions, serves as a robust starting point for the successful synthesis and characterization of the target molecule.

References

  • Supplementary Information for "Catalytic Amine Boranes Deborylation/N-Arylation through B(C6F5)3-Promoted C-N Bond Formation". Royal Society of Chemistry. Available at: [Link]

  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting Information for "Iron-Catalyzed Hydroboration of Aldehydes and Ketones". Texas Tech University. Available at: [Link]

  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.
  • Supplementary Material for "Iridium-catalyzed direct amination of alcohols with amines". Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2011). Preparation method of 2-p-chlorobenzyl pyridine. CN101967120A.
  • Mortada, W. I., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 73–76. Available at: [Link]

  • SpectraBase. N-(2-Chlorobenzyl)pyrimidin-2-amine. Available at: [Link]

  • PubChem. Benzyl-pyridin-2-ylmethyl-amine. Available at: [Link]

  • Organic Syntheses. 2-BENZYLAMINOPYRIDINE. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. 4, 44. Available at: [Link]

  • SciELO México. (2014). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Boletín de la Sociedad Química de México, 8(1), 19-26. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. 50(1), 15-20. Available at: [Link]

  • PubChemLite. (4-methyl-benzyl)-pyridin-2-ylmethyl-amine. Available at: [Link]

  • ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. 78(Pt 8), 753–757. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-yield protocol for the synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine . This secondary amine is a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-yield protocol for the synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine . This secondary amine is a privileged scaffold in drug discovery, often serving as a key intermediate for kinase inhibitors, GPCR ligands, and other bioactive heterocycles.

Introduction & Scientific Rationale

The synthesis of secondary amines via reductive amination is a cornerstone of medicinal chemistry.[1] While traditional methods (using NaBH₄ or NaBH₃CN in refluxing alcohols) are effective, they often suffer from long reaction times (12–24 h), incomplete conversion, and side reactions like over-alkylation.

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the condensation of 2-chlorobenzaldehyde and pyridin-4-ylmethanamine (4-picolylamine) to completion rapidly. The use of Sodium Triacetoxyborohydride (STAB) as the reducing agent is critical; its steric bulk and attenuated reactivity allow for the selective reduction of the in situ generated imine without reducing the starting aldehyde, enabling a true one-pot procedure .

Key Advantages[1][2]
  • Kinetic Acceleration: Microwave dielectric heating provides rapid, uniform energy transfer, reducing reaction time from hours to minutes.

  • Selectivity: The protocol minimizes the formation of tertiary amines (over-alkylation) through controlled stoichiometry and the specific choice of reducing agent.

  • Green Chemistry: Reduced solvent usage and energy consumption compared to conventional thermal reflux.

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond, revealing two commercially available precursors.

Retrosynthesis Target (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine Disconnection C-N Disconnection Target->Disconnection Precursor1 2-Chlorobenzaldehyde Disconnection->Precursor1 Electrophile Precursor2 4-(Aminomethyl)pyridine (4-Picolylamine) Disconnection->Precursor2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from an aldehyde and a primary amine.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Amine: 4-(Aminomethyl)pyridine (CAS: 3731-53-1)

  • Aldehyde: 2-Chlorobenzaldehyde (CAS: 89-98-5)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Step-by-Step Procedure

Step 1: Reagent Preparation (One-Pot)

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Chlorobenzaldehyde (140.6 mg, 1.0 mmol).

  • Add 4-(Aminomethyl)pyridine (108.1 mg, 1.0 mmol).

  • Add 1,2-Dichloroethane (DCE) (3.0 mL).

  • Critical Step: Add Glacial Acetic Acid (57 µL, 1.0 mmol). The acid catalyzes imine formation and buffers the reaction for optimal STAB activity.

  • Stir at room temperature for 2 minutes to ensure homogeneity. The solution may turn slightly yellow, indicating initial imine formation.

  • Add Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.

    • Note: Evolution of gas (H₂) may occur; do not cap immediately. Allow bubbling to subside (approx. 1 min).

Step 2: Microwave Irradiation

  • Seal the vial with a PTFE/silicone septum cap.

  • Program the microwave reactor with the following parameters:

    • Temperature: 100 °C

    • Time: 10 minutes (Hold time)

    • Pre-stirring: 30 seconds

    • Absorption Level: High

    • Pressure Limit: 15 bar (Safety cutoff)

  • Start the reaction.[2][3][4]

Step 3: Work-up

  • Cool the vial to room temperature (usually automated by the reactor's air jet).

  • Quench: Carefully add saturated aqueous NaHCO₃ (5 mL) to the reaction mixture to neutralize the acid and quench remaining borohydride. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Wash: Wash the combined organic layers with Brine (10 mL).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[5]

  • Rationale: The product is a secondary amine and can streak on silica. The addition of ammonia prevents interaction with silanol groups, ensuring a sharp peak.

Reaction Mechanism & Pathway[8]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an acid-catalyzed condensation followed by an irreversible hydride transfer.

Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal AcOH Imine Imine (Schiff Base) Hemiaminal->Imine -H2O (MW Heat) ProtonatedImine Iminium Ion Imine->ProtonatedImine AcOH Product Secondary Amine (Target) ProtonatedImine->Product STAB (H-)

Figure 2: Mechanistic pathway. Microwave heating accelerates the dehydration step (Hemiaminal to Imine).

Data Analysis & Validation

Comparative Efficiency

The following table highlights the efficiency gains of this microwave protocol compared to conventional thermal methods.

ParameterConventional Heating (Reflux)Microwave Protocol (This Work)
Solvent MeOH / EtOHDCE
Temperature 65–80 °C100 °C
Time 12–18 Hours10 Minutes
Yield 65–75%88–94%
Impurity Profile Moderate (Over-alkylation common)Clean (Kinetic control)
Analytical Checkpoints (Self-Validation)
  • TLC Monitoring:

    • Mobile Phase: 10% MeOH in DCM.

    • Observation: Disappearance of Aldehyde spot (high Rf, UV active) and appearance of a lower Rf spot (Amine product, stains with Ninhydrin or Dragendorff).

  • 1H NMR (CDCl₃, 400 MHz) Expectations:

    • Singlet (~3.8–3.9 ppm): 2H, -CH₂- from the benzyl group.

    • Singlet (~3.8 ppm): 2H, -CH₂- adjacent to pyridine.

    • Aromatic Region: Distinct signals for the 2-chlorophenyl group (multiplets 7.2–7.4 ppm) and the AA'BB' system of the 4-pyridine (doublets ~7.3 and 8.5 ppm).

    • Validation: Absence of aldehyde proton (~10 ppm) confirms conversion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation before reduction.Ensure the 2-minute pre-stir with AcOH is performed. Increase MW temp to 110°C.
Tertiary Amine Byproduct Over-alkylation (Product reacts with aldehyde).Ensure strict 1:1 stoichiometry. Do not use excess aldehyde. Use STAB, not NaBH₄.
Vial Over-pressurization Rapid H₂ evolution from borohydride.Pre-stir open vial for 1-2 mins after adding STAB before capping.
Sticky Residue Boron salts complexing with amine.Ensure thorough quench with NaHCO₃ and vigorous stirring (15+ mins) to break boron-amine complexes.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Bhat, S. V., et al. "Microwave-assisted synthesis of nitrogen-containing heterocycles." RSC Advances, 2020. (General context on MW efficiency). Link

  • ChemicalBook. "(4-CHLORO-BENZYL)-PYRIDIN-2-YL-AMINE DIHYDROCHLORIDE." (Analogous compound data). Link

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, 2004, pp. 6250-6284. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine under oxidative conditions

Executive Summary This guide addresses the oxidative stability profile of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine (CAS: 1048664-95-4).[1][2][3][4] As a secondary amine bridging a π-deficient pyridine ring and a π-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the oxidative stability profile of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine (CAS: 1048664-95-4).[1][2][3][4] As a secondary amine bridging a π-deficient pyridine ring and a π-rich (halo-substituted) benzene ring, this molecule presents a unique "dual-threat" degradation profile under oxidative stress.[1][2][3][4]

Our internal forced degradation data and structural activity relationship (SAR) analysis indicate two primary failure modes:

  • N-Oxidation: Primarily at the pyridine nitrogen (favored by peroxides).[1][2][3][4][5]

  • Oxidative Dealkylation: Radical-mediated abstraction of benzylic protons leading to C-N bond cleavage (favored by metal ions/autoxidation).[1][2][3][4][5]

Diagnostic & Troubleshooting (Q&A)

Q1: My sample has turned from a clear oil/white solid to a yellow-brown gum. Is it still usable? A: The color change indicates the formation of conjugated imine intermediates or pyridine N-oxides .[1][3][4][5]

  • Diagnosis: If the color is bright yellow, it suggests the formation of the imine (C=N) species via oxidative dehydrogenation.[5] If brown/black, it indicates advanced polymerization of the resulting aldehydes (specifically 2-chlorobenzaldehyde) after hydrolysis.[1][2][4][5]

  • Action: Check purity via HPLC. If purity is >95%, repurify via recrystallization (HCl salt formation) to remove the chromophores.[2][5] If <90%, discard.[1][5]

Q2: I observe a mass shift of +16 Da in LC-MS. Which nitrogen is oxidized? A: While both nitrogens are susceptible, the pyridine nitrogen is the kinetic product under neutral/basic peroxide conditions.[5]

  • Reasoning: The secondary amine is sterically hindered by the benzyl and pyridylmethyl groups.[1][5] The pyridine nitrogen, having a lone pair in an sp2 orbital orthogonal to the π-system, is nucleophilic enough to react with electrophilic oxidants (like H2O2 or mCPBA) to form the Pyridine-N-Oxide.[1][2][3][4][5]

  • Differentiation:

    • Pyridine N-oxide: Stable, +16 Da.[1][2][3][4][5]

    • Amine N-hydroxyl: Unstable, often dehydrates to imine (-2 Da from parent) or further oxidizes to nitrone (+14 Da from parent).[1][2][3][4]

Q3: We are detecting 2-chlorobenzaldehyde in our stability samples. How is this forming? A: This is the hallmark of Oxidative Dealkylation .[1][3][5]

  • Mechanism: Radical species abstract a hydrogen atom from the benzylic carbon (next to the 2-Cl-phenyl ring).[1][2][3][4] This forms a radical that is trapped by oxygen to form a hemiaminal, which collapses to release 2-chlorobenzaldehyde and pyridin-4-ylmethanamine.[1][2][3][4]

  • Prevention: This pathway is catalyzed by trace metals and light.[1][3][4][5] Add EDTA (to chelate metals) and store in amber vials.

Mechanistic Insights: Degradation Pathways

The stability of this molecule is governed by the competition between Nucleophilic attack (N-oxide formation) and Radical abstraction (Dealkylation).[1][2][3][4]

Pathway Analysis
  • Path A (N-Oxidation): Dominant in the presence of peracids or high concentrations of H2O2.[1][3][4][5] The pyridine ring becomes an N-oxide.[1][3][4][5][6]

  • Path B (Benzylic Oxidation - Chlorobenzyl side): The benzylic position adjacent to the 2-chlorophenyl group is electronically activated.[1][2][3][4] Abstraction of H• leads to an imine, which hydrolyzes to 2-chlorobenzaldehyde .[1][2][3][4][5]

  • Path C (Benzylic Oxidation - Pyridine side): Less favored due to the electron-withdrawing nature of the pyridine ring, which destabilizes the transition state for H-abstraction.[1][2][3][4]

Visualizing the Degradation Network

DegradationPathways Parent (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine (C13H13ClN2) PyNO Impurity A: Pyridine N-Oxide (+16 Da) Parent->PyNO H2O2 / Peroxides (Nucleophilic Attack) Radical Benzylic Radical Intermediate Parent->Radical Trace Metals / O2 / Light (H-Abstraction) Imine Imine Intermediate (C=N Species) Radical->Imine -H• / Oxidation Aldehyde 2-Chlorobenzaldehyde (Hydrolysis Product) Imine->Aldehyde +H2O (Hydrolysis) AmineFragment Pyridin-4-ylmethanamine (Primary Amine) Imine->AmineFragment +H2O (Hydrolysis)

Figure 1: Oxidative degradation pathways showing the bifurcation between N-oxide formation (chemical oxidation) and dealkylation (radical/autoxidation).[2][3][4][7]

Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress)

Purpose: To identify potential degradation products and validate analytical methods.[2][4]

Materials:

  • Sample: 10 mg (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine.

  • Solvent: Acetonitrile:Water (50:50).[1][2][3][4][5]

  • Oxidant: 30% Hydrogen Peroxide (H2O2).[2][3][4][5][6][8]

  • Quencher: 10% Sodium Metabisulfite.[1][3][4][5]

Step-by-Step:

  • Preparation: Dissolve 10 mg of the amine in 10 mL of solvent (Conc: 1 mg/mL).

  • Stress Condition: Transfer 1 mL of solution to a vial. Add 0.1 mL of 30% H2O2.[1][3][4][5]

  • Incubation: Store at Room Temperature (25°C) for 4 hours.

    • Note: Do not heat initially.[1][3][4][5] Pyridine N-oxides form readily at RT.[1][2][3][4]

  • Quenching: Add 0.1 mL of 10% Sodium Metabisulfite solution. Vortex for 30 seconds.[1][3][4][5]

  • Analysis: Inject immediately onto HPLC/LC-MS.

Expected Results:

Retention Time (RRT) Mass Shift Identity
1.00 0 Parent
0.85 +16 Da Pyridine N-Oxide (Polar)
1.20 -2 Da Imine Intermediate

| 1.50 | N/A | 2-Chlorobenzaldehyde (UV active, no N) |[1][2][3][4]

Protocol B: Stabilization for Storage

Purpose: To prevent autoxidation during long-term storage.[1][2][3][4]

  • Salt Formation: Convert the free base to the Dihydrochloride salt .[1][3][5] The protonation of the secondary amine and pyridine nitrogen significantly reduces electron density, preventing N-oxidation and raising the activation energy for radical abstraction.[1][5]

    • Method: Dissolve in EtOH, add 2.2 eq. of 4M HCl in Dioxane, precipitate with Et2O.

  • Atmosphere: Store under Argon.

  • Additives: If storing as a solution (e.g., DMSO stock), add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.[2][5]

References

  • International Conference on Harmonisation (ICH). (2003).[1][2][3][4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] [Link]

  • Alsante, K. M., et al. (2007).[2][5] The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][5][8][9] Advanced Drug Delivery Reviews.[1][3][4][5] [Link]

  • Bocato, N. Z., et al. (2024).[2][5] Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules.[1][3][4][5][6][7][9][10][11][12][13][14] [Link]

  • Chowdhury, G., et al. (2012).[2][5] Oxidative metabolism of secondary amines: chemical and enzymatic mechanisms.[1][3][4][5] Chemical Research in Toxicology.[1][3][4][5] [Link]

  • Vertex AI Search. (2026).[1][4][5] Consolidated search results on benzyl-aminomethyl-pyridine stability. [2][3][4]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

Compound ID: (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine CAS: 1048664-95-4 (Free Base / HCl Salt variants) Class: Secondary Aminomethylpyridine / Benzylic Amine Critical Stability Profile: The "Why" Behind the Degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine CAS: 1048664-95-4 (Free Base / HCl Salt variants) Class: Secondary Aminomethylpyridine / Benzylic Amine

Critical Stability Profile: The "Why" Behind the Degradation

To prevent degradation, you must first understand the molecular vulnerabilities of this compound. It is not merely "unstable"; it possesses specific reactive sites that dictate its storage requirements.

The "Double-Benzylic" Vulnerability

This molecule consists of a secondary amine flanked by two "activated" methylene bridges:

  • The 2-Chlorobenzyl Group: A standard benzylic position susceptible to radical abstraction.

  • The 4-Picolyl Group (Pyridin-4-ylmethyl): This is the critical weak point. The methylene protons here are electron-deficient yet acidic due to the pyridine ring.

The Degradation Cascade:

  • Oxidative Deamination: Exposure to air (oxygen) and light promotes the formation of a radical at the methylene bridge. This radical reacts with O₂ to form a peroxide, which collapses into an imine (Schiff base). Hydrolysis of this imine cleaves the molecule, releasing 2-chlorobenzaldehyde or pyridine-4-carboxaldehyde.

  • N-Oxidation: The pyridine nitrogen is a nucleophile. Over time, dissolved oxygen can convert the pyridine ring into a Pyridine N-Oxide , typically manifesting as a yellow/brown discoloration.

  • The "Carbamate Trap" (CO₂ Scrubbing): As a secondary amine, the free base is a potent nucleophile that reacts with atmospheric CO₂ to form carbamic acid salts. This transforms a free-flowing oil or solid into a sticky, undefined "gum."

Visualization: The Degradation Cycle

The following diagram illustrates the specific chemical pathways leading to sample failure.

DegradationPathways Compound (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine (Intact Secondary Amine) Radical Benzylic/Picolyl Radical Compound->Radical Light/UV + O2 Carbamate Ammonium Carbamate (Sticky Gum) Compound->Carbamate Atmospheric CO2 NOxide Pyridine N-Oxide (Yellow Impurity) Compound->NOxide Dissolved O2 (Slow) Imine Imine Intermediate (Schiff Base) Radical->Imine Oxidation Cleavage Cleavage Products (Aldehydes + Primary Amines) Imine->Cleavage Hydrolysis (H2O)

Figure 1: Mechanistic pathways of degradation. Note that moisture (H₂O) accelerates the final cleavage step, while CO₂ causes physical state changes.

Storage Protocols: Self-Validating Systems

Do not rely on generic "store cool and dry" labels. Select the protocol based on the chemical form you possess.

Protocol A: The Hydrochloride Salt (Recommended)

The HCl salt (mono- or dihydrochloride) protonates the amine and pyridine nitrogens. This blocks the lone pairs, preventing N-oxidation and CO₂ absorption, and significantly stabilizes the methylene protons against radical attack.

ParameterSpecificationReason
Temperature -20°C (Freezer)Arrhenius suppression of hydrolysis rates.
Atmosphere Tightly sealed vialSalt is hygroscopic; moisture leads to "caking."
Container Amber GlassBlocks UV light to prevent benzylic radical formation.
Shelf Life >2 YearsChemically dormant state.
Protocol B: The Free Base (High Risk)

The free base is likely an oil or low-melting solid. It is chemically aggressive and thermodynamically unstable in air.

Step-by-Step Preservation Workflow:

  • Purge: Never close a vial containing the free base without purging the headspace with Argon or Nitrogen for 15–30 seconds.

  • Seal: Use Parafilm® over the cap to prevent gas exchange.

  • Liquefaction Check: If the solid turns into a liquid or gum, it has likely formed a carbamate (reacted with CO₂) or absorbed water.

  • Re-validation: Before using the free base in a reaction, run a TLC (Thin Layer Chromatography). If a baseline spot appears (carbamate salt) or a high-Rf spot appears (aldehyde from cleavage), purification is required.

Troubleshooting & FAQs

This section addresses specific observations reported by researchers handling aminomethylpyridines.

Q1: "My white powder has turned yellow/brown. Is it usable?"

Diagnosis: This is likely Pyridine N-Oxide formation or trace oxidative coupling (formation of conjugated imines).

  • Impact: For standard alkylations or acylations, small amounts (<5%) of N-oxide may be tolerated. For transition-metal catalysis (e.g., Pd-catalyzed coupling), the N-oxide is a catalyst poison.

  • Action: Check purity via LC-MS. If the mass M+16 (Oxygen) is present, recrystallize (if salt) or pass through a short silica plug (if free base).

Q2: "The material has become a sticky gum or oil."

Diagnosis: Carbamate formation. You left the free base exposed to air. The amine reacted with CO₂.[1]

  • The Fix: This is reversible.

    • Dissolve the gum in dichloromethane (DCM).

    • Wash with 1M NaOH (The base deprotonates the carbamate, releasing CO₂ and regenerating the free amine).

    • Dry organic layer over Na₂SO₄ and concentrate.

Q3: "I see multiple spots on TLC."

Diagnosis: Oxidative cleavage.[2][3]

  • Test: Spray the TLC plate with 2,4-DNP stain .

  • Result: If a spot turns yellow/orange, you have generated an aldehyde (2-chlorobenzaldehyde or pyridine-4-carboxaldehyde) via bond cleavage. The sample is degrading significantly.

Rescue Workflow: Decision Tree

Use this logic flow to determine if your sample can be saved or must be discarded.

RescueFlow Start Observation: Sample Degraded? CheckType Is it Salt or Free Base? Start->CheckType FreeBase Free Base (Oil/Solid) CheckType->FreeBase Gum Issue: Sticky Gum/Solidified? FreeBase->Gum Color Issue: Yellow/Brown Color? FreeBase->Color CarbamateFix Action: Wash with 1M NaOH (Reverses CO2 capture) Gum->CarbamateFix PurityCheck Action: Run LC-MS / TLC Color->PurityCheck Result M+16 Peak (N-Oxide) or Aldehyde Detected? PurityCheck->Result Result->FreeBase No (Impurity is minor) Purify Action: Column Chromatography (DCM/MeOH/NH3) Result->Purify Yes (Salvageable) Discard Discard if >20% Degraded Result->Discard Yes (Severe)

Figure 2: Decision matrix for handling degraded samples.

References

  • National Institutes of Health (NIH). Oxidation of Secondary Amines to Nitrones and Hydroxylamines. PMC Archives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis and Stability of Benzylamines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic 1H NMR Analysis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

Executive Summary In the development of kinase inhibitors and GPCR ligands, the secondary amine motif linking a pyridine ring and a halogenated benzyl group is a critical pharmacophore. (2-Chloro-benzyl)-pyridin-4-ylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and GPCR ligands, the secondary amine motif linking a pyridine ring and a halogenated benzyl group is a critical pharmacophore. (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine represents a classic fragment in this class.

This guide objectively compares the analytical performance of two primary NMR solvent systems—Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) —for this specific molecule. While CDCl₃ is the industry standard for high-throughput screening, our experimental data indicates that DMSO-d₆ provides superior structural elucidation "performance" by resolving the labile amine proton and differentiating the benzylic methylene signals, which are often accidentally isochronous in non-polar solvents.

Structural Logic & Proton Assignment

Before analyzing spectra, we must define the magnetic environments. The molecule consists of two distinct aromatic zones linked by a secondary amine bridge.

The Molecule

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

G Pyridine Pyridine Ring (Electron Deficient) Linker1 Methylene A (Py-CH2-NH) Pyridine->Linker1 Inductive Pull Amine Secondary Amine (-NH-) Linker1->Amine Linker2 Methylene B (NH-CH2-Ph) Amine->Linker2 Phenyl 2-Cl-Phenyl Ring (Sterically Crowded) Linker2->Phenyl Ortho-Cl Effect

Figure 1: Magnetic zones of the target molecule. The electron-deficient pyridine deshields Methylene A, while the ortho-chloro substituent exerts a steric and electronic influence on Methylene B.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum. Below is a comparison of how this specific molecule behaves in the two most common NMR solvents.

Performance Matrix
FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ Verdict
Amine (NH) Detection Poor. Often appears as a broad singlet or is invisible due to rapid exchange with trace acid/water.Excellent. Appears as a sharp triplet (if dry) or broad singlet. H-bonding stabilizes the signal.DMSO wins for confirming the secondary amine.
Methylene Resolution Moderate. The two -CH₂- groups often overlap (accidental isochrony) around 3.8–3.9 ppm.High. Differential solvation often separates these peaks by >0.1 ppm.DMSO wins for integration accuracy.
Aromatic Dispersion Good. Pyridine protons (AA'BB') are distinct from the Phenyl multiplet.Variable. Pyridine protons shift downfield significantly, potentially overlapping with the Phenyl ring depending on concentration.CDCl₃ is often cleaner for aromatic counting.
Water Interference Low. H₂O appears at ~1.56 ppm, usually clear of key signals.High. H₂O appears at ~3.33 ppm, often obscuring benzylic methylenes.CDCl₃ wins for ease of processing.
Detailed Spectral Data (Experimental Consensus)

The following values represent the consensus chemical shifts (δ, ppm) for the free base form.

Proton AssignmentMultiplicityδ (CDCl₃)δ (DMSO-d₆)Mechanistic Insight
Pyridine-H2, H6 Doublet (d)8.558.50Deshielded by ring nitrogen.
Pyridine-H3, H5 Doublet (d)7.307.38Coupling to H2/H6 (J ≈ 6 Hz).
Phenyl-H3,4,5,6 Multiplet (m)7.20 – 7.407.25 – 7.45The 2-Cl substituent creates a complex higher-order multiplet.
Py-CH₂-NH Singlet (s)3.853.78Slightly more shielded in DMSO due to solvation shell.
Ph-CH₂-NH Singlet (s)3.923.85Deshielded by the ortho-Cl atom relative to unsubstituted benzyl.
-NH- Broad (br)1.8 – 2.22.8 – 3.2Critical Difference: In DMSO, this may couple to CH₂s (triplet) if sample is ultra-dry.

Technical Note: In CDCl₃, the two methylene signals (3.85 and 3.92 ppm) are separated by only 0.07 ppm (approx. 28 Hz on a 400 MHz instrument). If the shim is poor, these will merge into a single "blob" integrating to 4H. In DMSO, the chemical shift separation often improves, but one must be wary of the water peak at 3.33 ppm overlapping with the methylenes if the window is narrow.

Experimental Protocol

To ensure reproducibility, we utilize a self-validating workflow that synthesizes the material fresh to avoid oxidative degradation (N-oxide formation) which complicates NMR analysis.

Step 1: Synthesis (Reductive Amination)

Standard Protocol adapted from Abdel-Magid et al.[1] [1]

  • Reactants: Charge a 20 mL scintillation vial with 2-chlorobenzaldehyde (1.0 equiv, 140 mg) and 4-(aminomethyl)pyridine (1.0 equiv, 108 mg).

  • Solvent: Add 1,2-Dichloroethane (DCE) (5 mL).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 30 minutes to form the imine (often visible as a slight color change).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 300 mg) in one portion.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde before it forms the imine, preventing benzyl alcohol byproducts [2].

  • Quench: After 4 hours, quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).

  • Purification: Pass through a short silica plug eluting with 5% MeOH in DCM to remove borate salts.

Step 2: NMR Sample Preparation

Critical for resolution of the amine proton.

  • Drying: The isolated oil must be dried under high vacuum (< 1 mbar) for 1 hour to remove trace DCM. DCM appears at 5.30 ppm in CDCl₃ and can obscure alkene impurities if present.

  • Solvent Choice:

    • For Purity Check: Use CDCl₃ (0.6 mL). Add 1 drop of TMS (Tetramethylsilane) as internal reference (0.00 ppm).

    • For Structure Validation: Use DMSO-d₆ (0.6 mL).[2] Ensure the DMSO is from a fresh ampule to minimize water content.

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended silica particles which cause line broadening.

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for analyzing this specific amine, helping researchers choose the correct solvent based on their analytical goal.

NMR_Workflow Start Start: Purified Amine Oil Goal Define Analytical Goal Start->Goal Routine Routine Purity Check (>95% check) Goal->Routine Quick QC Structure Full Structural Elucidation (Publishing Data) Goal->Structure Characterization CDCl3 Select CDCl3 (Fast, Sharp Lines) Routine->CDCl3 DMSO Select DMSO-d6 (Viscous, Polar) Structure->DMSO Check1 Check 3.8-4.0 ppm Region CDCl3->Check1 Check2 Check 2.8-3.5 ppm Region DMSO->Check2 Result1 Expect: Overlapping CH2s NH invisible Check1->Result1 Result2 Expect: Distinct CH2s NH visible (broad/triplet) Check2->Result2

Figure 2: Strategic workflow for solvent selection based on analytical requirements.

Troubleshooting & Interpretative Pitfalls

The "Missing" Amine Proton

In CDCl₃, the NH proton is acidic enough to exchange with trace moisture. If the peak at ~2.0 ppm is missing, do not assume the reaction failed.

  • Validation: Add 1 drop of D₂O to the NMR tube and shake. If a broad peak disappears, it was the NH/OH. However, for this molecule, simply switching to DMSO-d₆ is the preferred validation method.

The 2-Chloro Effect

The chlorine atom at the ortho position of the benzyl ring exerts a "roofing" effect on the aromatic multiplet. Unlike a 4-chloro (para) substitution which yields a clean AA'BB' system for the phenyl ring, the 2-chloro substitution creates a complex ABCD system.

  • Observation: You will see a multiplet at 7.2–7.4 ppm. Do not try to calculate coupling constants (J values) for the phenyl ring from a 300/400 MHz spectrum; report it as a multiplet (m).

Rotamers?

Secondary amines can sometimes exhibit rotamers if sterically bulky. However, at room temperature, (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine typically exhibits fast exchange, showing time-averaged signals. If peaks appear doubled, check for protonation (salt formation) which slows down exchange [3].

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (General Reference for Shift Tables). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, a halogenated pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of its structural analogs, 2-chlorobenzylamine and 4-(aminomethyl)pyridine, and established best practices for the disposal of halogenated organic waste.[1] This approach ensures a cautious and compliant methodology, prioritizing personnel safety and environmental stewardship.

Hazard Profile and Core Safety Principles

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine incorporates two key hazardous moieties: a chlorinated aromatic ring and a pyridine structure. This combination classifies it as a halogenated organic compound, which necessitates handling as hazardous waste.[1] Structurally similar compounds, such as 2-chlorobenzylamine, are known to cause severe skin burns and eye damage.[2] The pyridine component suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous.

The foundational principles for managing this chemical waste are:

  • Segregation: Never mix halogenated waste with non-halogenated organic or general laboratory waste.[1]

  • Identification: All waste streams must be clearly and accurately labeled.

  • Containment: Utilize appropriate, sealed containers for waste accumulation.

  • Compliance: Adherence to all local, state, and federal hazardous waste regulations is mandatory.[3]

Personal Protective Equipment (PPE) and Emergency Preparedness

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE. The following table outlines the minimum requirements based on the hazards associated with the structural components of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as butyl rubber or Viton®.To prevent skin contact, as related compounds can cause severe burns and skin irritation.[2]
Eye Protection Chemical splash goggles and a face shield.To protect against splashes that could cause serious eye damage.[2][4]
Lab Coat Flame-resistant, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood.To avoid inhalation of potentially toxic vapors or aerosols.[5]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Step-by-Step Disposal Protocol

The proper disposal of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine waste must be managed as a hazardous chemical waste stream.

Step 1: Waste Identification and Segregation

  • All materials contaminated with (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, including neat compound, solutions, reaction mixtures, contaminated labware (e.g., pipette tips, chromatography columns), and spill cleanup materials, must be classified as halogenated organic hazardous waste .

  • Maintain a dedicated, clearly labeled waste container for this specific waste stream. Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.

Step 2: Waste Container Selection and Labeling

  • Use a chemically resistant container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is generally suitable.[3]

  • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The accumulation start date

    • The approximate volume or mass of the waste

Step 3: Waste Accumulation

  • Store the waste container in a designated satellite accumulation area that is within or near the point of generation and under the control of the laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[6][7]

  • Keep the waste container closed at all times, except when adding waste.

Step 4: Final Disposal

  • Once the waste container is full or has reached the satellite accumulation time limit (consult your institution's EHS guidelines), arrange for its collection by your institution's licensed hazardous waste disposal service.

  • Do not attempt to treat or neutralize the waste in the laboratory.

  • The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine and associated waste.

DisposalWorkflow start Waste Generation ((2-Chloro-benzyl)-pyridin-4-ylmethyl-amine) is_contaminated Is the material contaminated with the compound? start->is_contaminated hazardous_waste Classify as Halogenated Organic Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) is_contaminated->non_hazardous No ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hazardous_waste->ppe segregate Segregate into a dedicated, labeled Halogenated Waste Container ppe->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration Licensed Hazardous Waste Incineration contact_ehs->incineration

Caption: Disposal workflow for (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine waste.

Conclusion

The responsible disposal of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste segregation, proper labeling, and the use of licensed disposal services, researchers can mitigate the risks associated with this halogenated organic compound. This guide provides a robust framework for its management, ensuring that scientific advancement and safety proceed in tandem.

References

Sources

Handling

Personal protective equipment for handling (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

Executive Summary & Risk Profile The "Unknown Potency" Principle (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is a functionalized pyridine-benzylamine intermediate, commonly used as a scaffold in kinase inhibitor synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The "Unknown Potency" Principle (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is a functionalized pyridine-benzylamine intermediate, commonly used as a scaffold in kinase inhibitor synthesis. As with many pharmaceutical building blocks, specific toxicological data (LD50, OEL) may be sparse.

Therefore, this guide operates on the Precautionary Principle : We treat this compound as a Corrosive (Category 1B) and a Potential Sensitizer until proven otherwise. The presence of the secondary amine and the pyridine ring suggests high alkalinity and potential for tissue damage upon contact.

Hazard Identification (Inferred from SAR*)

SAR = Structure-Activity Relationship based on benzylamine and aminopyridine analogs.

Hazard ClassGHS CodeOperational Implication
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage.[1][2] Zero skin contact allowed.
Acute Toxicity (Oral) H302 Harmful if swallowed. Wash hands immediately after doffing gloves.
Sensitization H317 May cause allergic skin reaction.[1] Minimize aerosol generation.[1]
Aquatic Toxicity H411 Toxic to aquatic life. All waste must be captured; no drain disposal.

Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

Amines are notorious for permeating standard nitrile gloves rapidly. Do not rely on thin disposable nitrile gloves for prolonged handling.[3]

Table 1: Glove Selection Protocol

ScenarioRecommended MaterialEst. Breakthrough TimeBrand Examples (Ref)
Incidental Contact (Weighing solids)Double Nitrile (min 5 mil outer)10–15 minsAnsell TouchNTuff®
Solvent Handling (Dissolved in DCM/DMF)Silver Shield / 4H® (Laminate) > 480 minsHoneywell Silver Shield®
Spill Cleanup Butyl Rubber or Viton > 240 minsShowa Best® Butyl

Critical Note: If the chemical is dissolved in Dichloromethane (DCM) , standard nitrile gloves offer <2 minutes of protection. You must use laminate gloves (Silver Shield) under outer nitrile gloves for dexterity.

Respiratory & Body Protection[2][5][6][7][8]
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses are insufficient due to the corrosive risk of amines.

  • Body: Chemical-resistant lab coat (buttoned to neck) + long pants + closed-toe leather/composite shoes.

Operational Workflow: Step-by-Step

Diagram 1: Risk Assessment & PPE Logic

This decision tree helps researchers select the correct PPE based on the state of matter and solvent system.

PPE_Logic Start Start: Handling (2-Cl-Bn)-Pyr-Amine State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid StandardPPE Standard PPE: Double Nitrile + Goggles + Fume Hood Solid->StandardPPE Low Aerosol Risk SolventCheck Is Solvent Chlorinated? (e.g., DCM, Chloroform) Liquid->SolventCheck SolventCheck->StandardPPE No (MeOH, Water) HighPPE High-Risk PPE: Silver Shield Laminate Gloves + Face Shield + Fume Hood SolventCheck->HighPPE Yes (DCM, CHCl3)

Caption: Decision logic for selecting glove materials based on solvent compatibility and physical state.

Protocol A: Weighing & Transfer
  • Static Control: Amines often form sticky salts or static-charged powders. Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder scattering.

  • Taring: Tare the weigh boat before adding the compound. Do not return excess material to the stock bottle to avoid cross-contamination.

  • Solubilization: If possible, add the solvent (e.g., Methanol, DMF) directly to the weigh boat or vial inside the hood to create a solution before transferring to the reaction vessel. This eliminates dust hazards.[1]

Protocol B: Reaction Setup
  • Inert Atmosphere: Pyridine derivatives can oxidize or absorb moisture (hygroscopic). Flush the reaction vessel with Nitrogen or Argon.

  • Addition: If adding as a liquid reagent, use a syringe with a Luer-lock tip to prevent needle detachment under pressure.

  • Quenching: Upon reaction completion, quench carefully. Amines are basic; adding strong acid will generate significant heat (exothermic neutralization). Cool the vessel to 0°C before acidifying.

Emergency Response & Disposal

Diagram 2: Spill Response & Waste Path

Waste_Flow Spill Spill Incident Contain Containment: Absorbent Pads Spill->Contain Neutralize Neutralization: Dilute Acetic Acid or Citric Acid Contain->Neutralize Collect Collect Debris: Seal in Ziploc -> Secondary Container Neutralize->Collect Label Labeling: 'Hazardous Waste: Basic/Toxic' Collect->Label

Caption: Workflow for neutralizing and collecting amine spills safely.

Exposure First Aid[1][9]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][4] Hold eyelids open. Time is tissue—seconds matter.

  • Skin Contact: Remove contaminated clothing immediately.[1][4] Wash skin with soap and copious water.[4] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal Specifications
  • Segregation: Classify as Basic Organic Waste .

  • Incompatibilities: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid) -> Risk of explosion.

    • Acid Chlorides/Anhydrides -> Violent exothermic reaction.

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of off-gassing.

References & Authority

  • Occupational Safety and Health Administration (OSHA). (2011).[4] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzylamine (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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